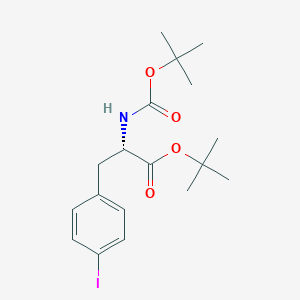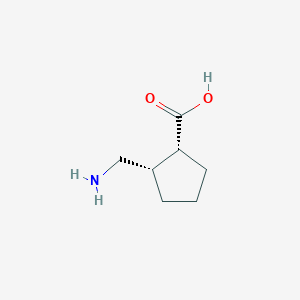![molecular formula C7H7N3O2 B12850301 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with an isoxazole ring, with a methoxy group attached to the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine typically involves the annulation of a pyridine ring to a 4-aminoisoxazole. One common method is the reaction of 3-fluoropyridine derivatives with appropriate N–O nucleophiles in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) . Another approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in ethanol, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of solid acid catalysts and environmentally friendly solvents like ethanol suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Methoxyisoxazolo[5,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of various metabolic pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of heteroatoms.
Isoxazolo[4,5-b]pyridines: These compounds have a different fusion pattern of the isoxazole and pyridine rings.
Uniqueness
4-Methoxyisoxazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-methoxy-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7N3O2/c1-11-4-2-3-9-7-5(4)6(8)10-12-7/h2-3H,1H3,(H2,8,10) |
InChI Key |
AJDYMYFAFLHROU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NOC2=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)






